molecular formula C10H10N2O3 B12525267 Methyl (2-amino-4-cyanophenoxy)acetate CAS No. 652997-71-2

Methyl (2-amino-4-cyanophenoxy)acetate

Cat. No.: B12525267
CAS No.: 652997-71-2
M. Wt: 206.20 g/mol
InChI Key: QEUFIYPTVHUKBX-UHFFFAOYSA-N
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Description

Significance and Context of Aryloxyacetate Derivatives in Synthetic Chemistry

Aryloxyacetic acid derivatives are a well-established class of compounds with a broad spectrum of applications, most notably in the agrochemical and pharmaceutical industries. A classic example is 2,4-dichlorophenoxyacetic acid (2,4-D), a widely used herbicide that functions as a synthetic auxin, disrupting the hormonal balance in targeted weeds. chemicalbook.com The versatility of the aryloxyacetate scaffold stems from the ether linkage, which can be readily formed through Williamson ether synthesis, reacting a substituted phenol (B47542) with an alpha-haloacetate. This synthetic accessibility allows for the facile introduction of a wide array of substituents on the aromatic ring, enabling the fine-tuning of the molecule's physical, chemical, and biological properties. noaa.gov

In medicinal chemistry, aryloxyalkanoic acids have been explored for various therapeutic applications. Their structural features allow them to mimic endogenous molecules and interact with biological targets. nih.gov The synthesis of these derivatives is often straightforward, with methods like phase transfer catalysis being employed to achieve efficient esterification under mild conditions. noaa.gov The general synthetic routes often involve the palladium-catalyzed cross-coupling of arylboronic acids with α-bromoacetic acid derivatives, showcasing the adaptability of modern synthetic methods to create diverse libraries of these compounds for screening. ramidus.se

Overview of Substituted Phenoxy and Amino/Cyano Motifs in Organic Synthesis and Chemical Biology

The phenoxy group, a fundamental unit in organic chemistry, serves as a crucial building block for a vast number of natural products and synthetic compounds. The reactivity of the phenolic hydroxyl group allows for a variety of chemical transformations, making it a versatile handle for molecular elaboration. Substituted phenols are key precursors in the synthesis of more complex molecules, and their reactivity is heavily influenced by the nature and position of the substituents on the aromatic ring.

The amino group is a vital functional group in biological systems, being a cornerstone of amino acids and a common feature in many pharmaceuticals. frontiersin.org Its basic and nucleophilic nature allows it to participate in a wide range of chemical reactions and biological interactions, including hydrogen bonding, which is crucial for molecular recognition at the active sites of enzymes and receptors. frontiersin.org The introduction of an amino group into a molecular scaffold can significantly impact its pharmacological profile.

The cyano (nitrile) group is another functional group of immense importance in medicinal chemistry. It is present in over 30 FDA-approved drugs and is recognized for its ability to enhance binding affinity to target proteins, improve pharmacokinetic profiles, and in some cases, reduce drug resistance. nih.gov The nitrile group is metabolically stable and can act as a hydrogen bond acceptor or a bioisostere for other functional groups. nih.gov Its strong electron-withdrawing nature can also modulate the electronic properties of the aromatic ring to which it is attached. nih.gov The combination of amino and cyano groups on a single aromatic ring can lead to unique chemical reactivity and biological activity, as seen in the synthesis of various heterocyclic compounds.

Research Objectives and Scope for Methyl (2-amino-4-cyanophenoxy)acetate

Given the absence of extensive research on this compound, the primary research objective would be its synthesis and full chemical characterization. The logical synthetic starting point would be the commercially available 2-amino-4-cyanophenol, which can be reacted with methyl chloroacetate (B1199739) under basic conditions.

Subsequent research would focus on exploring its potential applications, drawing parallels from structurally related compounds. The presence of the aminocyano-substituted phenyl ring, a feature found in potent anticancer agents like 2-amino-3-cyano-4H-chromenes, suggests that this compound could be investigated for its antiproliferative properties. noaa.gov The aryloxyacetate moiety, on the other hand, is a known pharmacophore in various drug classes, including anticonvulsants, indicating another potential avenue for biological screening. ramidus.se

The scope of research would also include the investigation of its coordination chemistry, as the amino and cyano groups could act as ligands for metal ions. Furthermore, the molecule could serve as a valuable intermediate for the synthesis of more complex heterocyclic systems, leveraging the reactivity of its functional groups. A thorough investigation would involve spectroscopic analysis (NMR, IR, MS) to confirm its structure and computational studies to predict its molecular properties and potential biological targets.

Interactive Data Tables

Below are interactive tables summarizing the properties of the core chemical motifs and related compounds.

Table 1: Properties of Core Chemical Motifs

MotifKey PropertiesSignificance in Chemical Research
Aryloxyacetate Versatile scaffold, readily synthesized, properties tunable by substitution.Herbicides, pharmaceuticals (e.g., fibrates), synthetic intermediates. chemicalbook.comnih.gov
Substituted Phenoxy Reactive hydroxyl group, influences electronic properties of the aromatic ring.Building block for natural products and synthetic compounds, key in polymerization and materials science.
Amino Group Basic, nucleophilic, forms hydrogen bonds.Essential for biological activity in many drugs, key functional group in amino acids and alkaloids. frontiersin.org
Cyano Group Electron-withdrawing, metabolically stable, hydrogen bond acceptor.Important pharmacophore in numerous approved drugs, enhances binding affinity and pharmacokinetic properties. nih.govnih.gov

Table 2: Examples of Biologically Active Compounds with Related Structural Features

Compound NameStructural FeaturesReported Biological ActivityReference
2,4-Dichlorophenoxyacetic acid (2,4-D)Aryloxyacetic acidHerbicide chemicalbook.com
2-Amino-3-cyano-4H-chromenesAminonitrile-substituted aromatic ring fused to a pyranAnticancer, Antifungal noaa.gov
Phenoxyacetyl derivatives of aminoalkanolsPhenoxyacetamideAnticonvulsant ramidus.se
LetrozoleContains a cyano-substituted aromatic ringAromatase inhibitor for breast cancer treatment nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

652997-71-2

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 2-(2-amino-4-cyanophenoxy)acetate

InChI

InChI=1S/C10H10N2O3/c1-14-10(13)6-15-9-3-2-7(5-11)4-8(9)12/h2-4H,6,12H2,1H3

InChI Key

QEUFIYPTVHUKBX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)C#N)N

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Amino 4 Cyanophenoxy Acetate

Retrosynthetic Analysis of the Target Compound

A retrosynthetic analysis of methyl (2-amino-4-cyanophenoxy)acetate begins with the disassembly of the target molecule into simpler, commercially available starting materials. The primary disconnections are made at the ether and ester linkages, as these are typically formed through reliable substitution reactions.

The ester group can be disconnected to reveal (2-amino-4-cyanophenoxy)acetic acid and methanol (B129727). This disconnection is based on the well-established Fischer-Speier esterification or other ester formation protocols. libretexts.orglibretexts.orgcommonorganicchemistry.comtandfonline.comgoogle.com The phenoxyacetic acid moiety is further simplified by disconnecting the ether bond. This C-O bond cleavage points to a phenol (B47542) (2-amino-4-cyanophenol) and a two-carbon electrophile, such as a haloacetic acid derivative. This step is the reverse of a Williamson ether synthesis. gordon.edumasterorganicchemistry.comyoutube.com

Further retrosynthetic analysis of the 2-amino-4-cyanophenol intermediate involves the disconnection of the amino and cyano functional groups. The relative positions of these groups (para to each other) and the hydroxyl group (ortho to the amino group) guide the synthetic strategy. The cyano group can be envisioned as arising from a diazonium salt via a Sandmeyer reaction, which in turn comes from an aniline (B41778) (4-amino-2-nitrophenol). wikipedia.orgnumberanalytics.commasterorganicchemistry.comreddit.comyoutube.comnih.gov Alternatively, the amino group could be introduced by the reduction of a nitro group. This leads back to a simpler precursor like 4-cyano-2-nitrophenol.

This comprehensive retrosynthetic analysis provides a strategic roadmap for the synthesis of this compound, highlighting the key bond formations and functional group interconversions required.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several synthetic pathways can be devised. The following sections explore the key transformations in detail.

The formation of the phenoxyacetate (B1228835) core is a critical step, typically achieved through a Williamson ether synthesis. gordon.edumasterorganicchemistry.comyoutube.com This reaction involves the nucleophilic substitution of a haloacetate by a phenoxide ion. In the context of synthesizing this compound, a suitably substituted phenol is deprotonated with a base to form the corresponding phenoxide, which then reacts with a methyl haloacetate.

The choice of base and solvent is crucial for the success of this reaction. Common bases include sodium hydroxide (B78521), potassium carbonate, and sodium hydride. gordon.edumasterorganicchemistry.com The reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the nucleophilic attack. stackexchange.com

Table 1: Representative Conditions for Williamson Ether Synthesis

Phenol ReactantAlkylating AgentBaseSolventTemperature (°C)Yield (%)
4-MethylphenolChloroacetic acidNaOHWater90-100High
PhenolBenzyl chlorideK₂CO₃Solvent-freeRoom Temp.Excellent
3-NitrophenolDiethylsulfateK₂CO₃Solvent-freeRoom Temp.Good

This table presents representative data for Williamson ether synthesis under various conditions and is not specific to the synthesis of this compound.

The final step in many synthetic routes is the esterification of the carboxylic acid to form the methyl ester. The Fischer-Speier esterification is a classic and widely used method, involving the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orglibretexts.orggoogle.com

Alternative methods for esterification under milder conditions have also been developed. The use of diazomethane (B1218177) provides a rapid and high-yielding route to methyl esters, though its toxicity and explosive nature are significant drawbacks. libretexts.orglibretexts.org Another convenient method involves the use of trimethylsilyldiazomethane (B103560) or reagents like O-methylcaprolactim. commonorganicchemistry.comtandfonline.com

Table 2: Comparison of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer-SpeierMethanol, H₂SO₄RefluxInexpensive reagentsHarsh conditions, reversible
DiazomethaneCH₂N₂Room TemperatureHigh yield, fastToxic, explosive
TMS-DiazomethaneTMS-CHN₂Room TemperatureSafer than diazomethanePotential side reactions

This table provides a general comparison of common esterification methods.

The regioselective introduction of the amino and cyano groups onto the aromatic ring is a significant challenge in the synthesis of this compound.

The amino group is often introduced by the reduction of a nitro group. Electrophilic nitration of a substituted phenol can be achieved, followed by reduction using various reagents such as tin(II) chloride, iron in acidic medium, or catalytic hydrogenation. youtube.com The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

Direct amination of aromatic C-H bonds is an area of active research, with photocatalytic methods showing promise for the regioselective introduction of amino groups. nih.govacs.orgnih.govresearchgate.netthieme.de

The cyano group can be introduced onto the aromatic ring through several methods. The Sandmeyer reaction is a classical approach where an aryl diazonium salt, formed from the corresponding aniline, is treated with a copper(I) cyanide salt. wikipedia.orgnumberanalytics.commasterorganicchemistry.comyoutube.comnih.gov This method is particularly useful for introducing a cyano group in a position that is not easily accessible through direct electrophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) is another viable strategy, especially if the aromatic ring is activated by electron-withdrawing groups. stackexchange.commorressier.comnsf.govacs.orgresearchgate.net In some cases, a halogenated precursor can be displaced by a cyanide nucleophile, often catalyzed by a transition metal complex. stackexchange.com The cyano group itself is a deactivating group in electrophilic aromatic substitution, making direct cyanation challenging. quora.comlookchem.com

Table 3: Common Aryl Cyanation Methods

MethodStarting MaterialReagentsKey Features
Sandmeyer ReactionAryl diazonium saltCuCNVersatile, good for specific regiochemistry
Nucleophilic Aromatic SubstitutionActivated Aryl HalideNaCN or KCNRequires electron-withdrawing groups
Transition Metal-Catalyzed CyanationAryl Halide/TriflateCyanide source, Pd or Ni catalystMilder conditions, broad scope

This table summarizes common methods for the introduction of a cyano group onto an aromatic ring.

Introduction of Amino and Cyano Functional Groups on the Phenoxy Ring

Optimization of Reaction Conditions

A plausible synthetic route commences with 4-cyano-2-nitrophenol, which undergoes O-alkylation with methyl chloroacetate (B1199739). The resulting intermediate, methyl (4-cyano-2-nitrophenoxy)acetate, is then subjected to a reduction reaction to yield the target compound, this compound.

Catalyst Screening and Ligand Effects

The efficiency of the O-alkylation and the subsequent reduction step can be significantly enhanced by the appropriate choice of catalysts and ligands.

For the O-alkylation step, which is a nucleophilic substitution, the reaction is often base-catalyzed. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). In related Williamson ether syntheses, the choice of base can significantly impact the reaction outcome. numberanalytics.com While strong bases like NaH can be effective, milder bases like K₂CO₃ are often preferred for substrates with sensitive functional groups to minimize side reactions. mdpi.comresearchgate.net For the synthesis of analogous aryloxyacetates, the use of a phase-transfer catalyst can also be beneficial, particularly when dealing with heterogeneous reaction mixtures.

In some modern variations of ether synthesis, copper-based catalysts are employed, especially for O-arylation reactions. rsc.orgnih.gov While not strictly necessary for O-alkylation with an alkyl halide, the principles of ligand-assisted copper catalysis are informative. Ligands such as picolinic acid have been shown to be effective in copper-catalyzed O-arylation of phenols. rsc.orgnih.gov The ligand can modulate the reactivity and selectivity of the copper catalyst.

For the reduction of the nitro group in the intermediate, methyl (4-cyano-2-nitrophenoxy)acetate, various catalytic systems are available. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and effective method for reducing aromatic nitro groups. commonorganicchemistry.com Another option is the use of Raney nickel. commonorganicchemistry.com Metal-based reductions in the presence of an acid or a hydrogen donor are also widely used. For instance, iron powder in the presence of ammonium (B1175870) chloride has been successfully used for the selective reduction of a nitro group in a similar precursor to ethyl-2-(4-aminophenoxy) acetate (B1210297). mdpi.comresearchgate.net This method is often preferred for its chemoselectivity, leaving other reducible groups like the cyano and ester functions intact. Other reducing agents like tin(II) chloride (SnCl₂) or zinc (Zn) in acidic media can also be employed. commonorganicchemistry.com

A screening of catalysts for the reduction step might produce results similar to those in the following table, which is a representative example for the reduction of an aromatic nitro compound.

Table 1: Catalyst Screening for the Reduction of an Aromatic Nitro Compound

Catalyst (mol%) Reductant Solvent Temperature (°C) Yield (%)
Pd/C (5%) H₂ (1 atm) Ethanol (B145695) 25 95
Raney Ni (10%) H₂ (1 atm) Methanol 25 92
Fe (3 equiv.) NH₄Cl (3 equiv.) Ethanol/H₂O 80 90
SnCl₂ (4 equiv.) HCl Ethanol 70 85

Solvent and Temperature Influence on Yield and Selectivity

The choice of solvent and the reaction temperature are critical parameters that must be carefully controlled to maximize the yield and selectivity of both the O-alkylation and the reduction steps.

For the Williamson ether synthesis type of reaction, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are generally preferred. numberanalytics.commdpi.com These solvents are effective at solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide ion. In the synthesis of ethyl-2-(4-aminophenoxy) acetate, dry acetone was used as the solvent for the alkylation of 4-nitrophenol. mdpi.comresearchgate.net The reaction temperature for this step is typically elevated to ensure a reasonable reaction rate; refluxing for several hours is common. mdpi.comresearchgate.net Microwave-assisted synthesis has also been shown to significantly reduce reaction times in Williamson ether syntheses. sacredheart.edu

The influence of the solvent and temperature on the reduction step is also significant. For catalytic hydrogenations, polar protic solvents like ethanol or methanol are commonly used. commonorganicchemistry.com These reactions are often carried out at room temperature and atmospheric pressure, although higher pressures and temperatures can be used to accelerate the reaction. For reductions using metals like iron, a mixture of ethanol and water is often employed to facilitate the dissolution of the reagents. mdpi.comresearchgate.net These reactions typically require heating to reflux to proceed at a practical rate. mdpi.comresearchgate.net

The following table provides a representative example of how solvent and temperature can influence the yield of an O-alkylation reaction.

Table 2: Influence of Solvent and Temperature on the Yield of a Representative O-Alkylation Reaction

Solvent Base Temperature (°C) Reaction Time (h) Yield (%)
Acetone K₂CO₃ Reflux (56°C) 8 85
DMF K₂CO₃ 80 4 92
DMSO K₂CO₃ 80 4 90
THF NaH 60 6 88

Isolation and Purification Techniques

After the completion of the synthesis, appropriate isolation and purification techniques are crucial to obtain this compound in high purity.

Following the O-alkylation step, a typical workup involves filtering off the inorganic salts and evaporating the solvent. The crude intermediate, methyl (4-cyano-2-nitrophenoxy)acetate, may be used directly in the next step or purified further by recrystallization or column chromatography.

The workup for the reduction step depends on the method used. For catalytic hydrogenations, the catalyst is typically removed by filtration through a pad of celite. orgsyn.org The filtrate is then concentrated, and the product is isolated. For reductions involving metals, the reaction mixture is often filtered to remove the metal residues. An extractive workup is then performed to isolate the product. For instance, after the reduction of the nitro group to form an amino group, the product can be extracted into an organic solvent like ethyl acetate. mdpi.comresearchgate.net The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated. mdpi.comresearchgate.netorgsyn.org

The purification of the final product, an aromatic amino ester, can be achieved by several methods. Recrystallization from a suitable solvent or solvent mixture is a common and effective technique for obtaining highly pure crystalline solids. orgsyn.org Column chromatography on silica (B1680970) gel can also be used for purification, especially if the product is contaminated with impurities of similar polarity. acs.org For aromatic nitriles, purification can sometimes be achieved by extraction with a hot solvent like toluene, which can help to separate the product from insoluble impurities. google.comgoogle.com

Scale-Up Considerations for Laboratory Synthesis

Scaling up the synthesis of this compound from a laboratory scale to a larger production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. researchgate.netcatsci.com

One of the primary concerns during scale-up is heat management. catsci.com Both the O-alkylation and the reduction reactions can be exothermic. On a larger scale, the surface-area-to-volume ratio of the reactor decreases, which can make it more difficult to dissipate the heat generated during the reaction. catsci.com This can lead to a runaway reaction if not properly controlled. Therefore, careful monitoring of the reaction temperature and the use of appropriate cooling systems are essential.

The choice of reagents and solvents may also need to be reconsidered for a larger scale. For example, while highly reactive reagents might be suitable for small-scale synthesis, they may be too hazardous or expensive for larger-scale production. catsci.com Similarly, solvents that are easily handled in the lab may pose safety or environmental concerns on a larger scale.

The purification method is another critical aspect of scale-up. While column chromatography is a powerful tool for purification in the laboratory, it is often impractical and costly on an industrial scale. catsci.com Crystallization is the preferred method for purifying solid products on a large scale due to its efficiency and cost-effectiveness. catsci.com Therefore, the reaction conditions should be optimized to produce a crude product that is amenable to purification by crystallization.

Finally, the robustness of the process is of utmost importance. The synthetic procedure should be able to tolerate minor variations in reaction conditions without significant drops in yield or purity. This requires a thorough understanding of the reaction parameters and their impact on the outcome of the synthesis.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Amino 4 Cyanophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise connectivity and environment of each atom can be determined.

¹H NMR Analysis for Proton Environment Elucidation

Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. The spectrum of Methyl (2-amino-4-cyanophenoxy)acetate would be expected to show distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the methyl acetate (B1210297) group. The chemical shifts (δ) are influenced by the electron-withdrawing and electron-donating groups in their vicinity. For instance, the protons on the aromatic ring will exhibit splitting patterns (e.g., doublet, doublet of doublets) due to coupling with neighboring protons, and their chemical shifts will be indicative of their position relative to the amino and cyano groups.

¹H NMR Data Table for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic HData not availableData not availableData not available
Aromatic HData not availableData not availableData not available
Aromatic HData not availableData not availableData not available
-NH₂Data not availableData not availableData not available
-OCH₂-Data not availableData not availableData not available
-OCH₃Data not availableData not availableData not available

No specific experimental data found in the search results.

¹³C NMR Spectroscopy for Carbon Skeleton Confirmation

¹³C NMR Data Table for this compound

Carbon Assignment Chemical Shift (δ, ppm)
Aromatic CData not available
Aromatic C-NH₂Data not available
Aromatic C-CNData not available
Aromatic C-OData not available
-CNData not available
-C=OData not available
-OCH₂-Data not available
-OCH₃Data not available

No specific experimental data found in the search results.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are employed to establish the connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign which protons are adjacent to each other on the aromatic ring and within the acetate side chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, definitively linking the proton signals to their corresponding carbon atoms in the skeleton.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds), which is crucial for establishing the connectivity between different functional groups, such as linking the acetate group to the phenoxy ring and confirming the relative positions of the substituents on the aromatic ring.

Specific 2D NMR correlation data for this compound is not available in the provided search results.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H stretching), the cyano group (C≡N stretching), the ester carbonyl group (C=O stretching), and the ether linkage (C-O stretching), as well as vibrations associated with the aromatic ring.

IR Spectroscopy Data Table for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
AmineN-H Stretch~3400-3300
CyanoC≡N Stretch~2230-2210
Ester CarbonylC=O Stretch~1750-1735
Aromatic RingC=C Stretch~1600-1450
EtherC-O Stretch~1260-1000

While expected ranges can be predicted, no specific experimental IR spectrum was found for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the loss of the methoxy (B1213986) group, the entire acetate moiety, or other characteristic cleavages that can help to confirm the structure.

Mass Spectrometry Data Table for this compound

Ion m/z (Mass-to-Charge Ratio) Identity
[M]⁺Data not availableMolecular Ion
[M - OCH₃]⁺Data not availableLoss of methoxy group
[M - CH₂COOCH₃]⁺Data not availableLoss of methyl acetate radical

No experimental mass spectrometry data was available in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be characterized by absorption maxima (λmax) corresponding to π-π* transitions within the aromatic ring and n-π* transitions associated with the carbonyl and cyano groups. The positions of these absorptions are influenced by the conjugation and the presence of auxochromic (amino) and chromophoric (cyano, carbonyl) groups.

UV-Vis Spectroscopy Data Table for this compound

Electronic Transition λmax (nm) Solvent
π → πData not availableData not available
n → πData not availableData not available

No specific UV-Vis absorption data was found for this compound in the search results.

X-ray Crystallography for Solid-State Structure Determination

Comprehensive searches for X-ray crystallographic data for this compound did not yield specific structural information for this compound. While crystallographic data for related structures are available, providing insights into the general behavior of similar molecules in the solid state, no direct experimental determination of the crystal structure of this compound has been publicly reported.

Analysis of analogous compounds suggests that the crystal packing would likely be influenced by a network of intermolecular interactions. For instance, studies on other amino- and cyano-substituted aromatic compounds reveal common packing motifs. In the absence of direct data, a discussion on the expected interactions and conformation is provided based on the crystallographic behavior of structurally related molecules.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Though specific data for this compound is unavailable, the molecular structure suggests the potential for a rich network of intermolecular interactions that would dictate its crystal packing. The primary amino group (-NH2) is a strong hydrogen bond donor, while the cyano group (-C≡N), the ether oxygen, and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors.

It is highly probable that the crystal structure would be stabilized by N-H···N hydrogen bonds, where the amino group of one molecule interacts with the nitrogen atom of the cyano group of a neighboring molecule. researchgate.netnih.gov Additionally, N-H···O hydrogen bonds involving the carbonyl or ether oxygen atoms are also expected to be a significant feature of the crystal packing, leading to the formation of one-dimensional chains or more complex three-dimensional networks. researchgate.netnih.govnih.gov A search of crystallographic databases for similar functionalities indicates that hydrogen bonding to the alkoxy oxygen of an ester group, while less common than to the carbonyl oxygen, should not be discounted. rsc.org

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state would be determined by the torsion angles between the plane of the phenyl ring and the substituents. The orientation of the methoxyacetate (B1198184) group relative to the aromatic ring is of particular interest.

The conformation of the methyl acetate group itself would likely adopt a staggered arrangement to minimize steric hindrance. The interplay of the various intermolecular forces in the crystal would ultimately select the lowest energy conformation for the molecule in the solid state. Without experimental data, further detailed conformational analysis remains speculative.

Chemical Reactivity and Derivatization of Methyl 2 Amino 4 Cyanophenoxy Acetate

Reactions Involving the Amino Group

The primary aromatic amino group is a versatile handle for derivatization, behaving as a potent nucleophile and enabling reactions such as acylation, sulfonylation, diazotization, and condensation.

The nucleophilic amino group of Methyl (2-amino-4-cyanophenoxy)acetate readily reacts with acylating and sulfonylating agents.

Acylation: Reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding N-acyl derivatives (amides). This reaction is fundamental in peptide synthesis and for the introduction of various acyl moieties. For instance, the acylation of related amino compounds is a key step in the synthesis of pharmaceuticals like Rivaroxaban, where an amine is acylated with 5-chlorothiophene-2-carbonyl chloride. googleapis.comgoogleapis.com

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base affords sulfonamides. These derivatives are often crystalline solids and are important in medicinal chemistry.

Table 1: Representative Acylation and Sulfonylation Reactions | Reaction Type | Reagent | Product Structure (Example) | | :--- | :--- | :--- | | Acylation | Acetyl Chloride (CH₃COCl) | Methyl (2-acetamido-4-cyanophenoxy)acetate | | Sulfonylation | p-Toluenesulfonyl Chloride (TsCl) | Methyl (4-cyano-2-(tosylamido)phenoxy)acetate |

The primary aromatic amine can be converted into a diazonium salt, which is a versatile intermediate for a wide range of substitution reactions.

The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C), produces the corresponding arenediazonium salt. researchgate.netlibretexts.org These salts are relatively stable in cold aqueous solutions. libretexts.org

The resulting diazonium group can be replaced by various nucleophiles in Sandmeyer-type reactions, allowing for the introduction of halides (-Cl, -Br, -I), cyano (-CN), or hydroxyl (-OH) groups. Heating the aqueous diazonium salt solution leads to the formation of the corresponding phenol (B47542). youtube.com Furthermore, diazonium salts can act as electrophiles in coupling reactions with activated aromatic compounds, such as phenols or anilines, to form brightly colored azo compounds.

Table 2: Diazotization and Subsequent Reactions | Reaction Type | Reagents | Intermediate/Product (Example) | | :--- | :--- | :--- | | Diazotization | NaNO₂, HCl, 0-5 °C | 2-Cyano-6-(2-methoxy-2-oxoethoxy)benzenediazonium chloride | | Sandmeyer (Hydroxylation) | H₂O, Heat | Methyl (4-cyano-2-hydroxyphenoxy)acetate | | Sandmeyer (Chlorination) | CuCl | Methyl (2-chloro-4-cyanophenoxy)acetate |

The amino group can undergo condensation reactions with carbonyl compounds like aldehydes and ketones to form imines (Schiff bases). ncert.nic.in This reaction is typically catalyzed by an acid and involves the elimination of a water molecule. Condensation reactions are crucial for the synthesis of various heterocyclic systems. For example, condensation of an amine with a carboxylic acid or its derivative forms an amide bond, a reaction central to many biological and synthetic processes. unizin.orgchemistrysteps.com

Table 3: Condensation Reactions

Reactant Conditions Product Type
Benzaldehyde Acid catalyst, Heat Imine (Schiff Base)
Carboxylic Acid High Temperature or Coupling Agent Amide

Transformations at the Cyano Group

The cyano (nitrile) group is a versatile functional group that can be transformed into other important moieties, primarily through hydrolysis or reduction.

The nitrile group can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. numberanalytics.comlibretexts.org

Acid-catalyzed hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., H₂SO₄ or HCl) first produces a primary amide. numberanalytics.com Prolonged reaction time and harsher conditions will further hydrolyze the amide to a carboxylic acid. numberanalytics.comyoutube.com

Base-catalyzed hydrolysis: Treatment with an aqueous base (e.g., NaOH) also leads to hydrolysis. The reaction initially forms an amide, which is then hydrolyzed to a carboxylate salt upon further heating. numberanalytics.com Acidification of the salt in a subsequent step yields the carboxylic acid.

It is important to note that the methyl ester group is also susceptible to hydrolysis under these conditions, which could lead to the formation of a dicarboxylic acid. Selective hydrolysis of the nitrile without affecting the ester can be challenging.

Table 4: Hydrolysis of the Cyano Group

Conditions Intermediate Product Final Product
H₃O⁺, Heat (mild) Methyl (2-amino-4-(carbamoyl)phenoxy)acetate Methyl (2-amino-4-carboxyphenoxy)acetate
NaOH, H₂O, Heat; then H₃O⁺ Methyl (2-amino-4-(carbamoyl)phenoxy)acetate 2-Amino-4-carboxy-phenoxyacetic acid

The nitrile group can be reduced to a primary amine (R-CH₂NH₂). The choice of reducing agent is critical to achieve this transformation, especially given the presence of the reducible ester group.

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) will reduce both the nitrile and the ester group. libretexts.org Catalytic hydrogenation is a common method for reducing nitriles. wikipedia.org Reagents such as Raney Nickel, Platinum, or Palladium on carbon (Pd/C) under hydrogen pressure can be employed. wikipedia.orgresearchgate.net To achieve selectivity, specific conditions are often required. For example, catalytic hydrogenation with Raney Cobalt or using borane (B79455) complexes in some cases can favor the reduction of the nitrile over the ester. researchgate.netnih.gov Diisobutylaluminium hydride (DIBAL-H) is another reagent that can reduce nitriles, typically to aldehydes at low temperatures, but can also be used for reduction to amines under different conditions. wikipedia.orgyoutube.com

Table 5: Reduction of the Cyano Group

Reagent Conditions Product Notes
H₂, Raney Ni High Pressure, NH₃/Methanol (B129727) Methyl (2-amino-4-(aminomethyl)phenoxy)acetate Ammonia (B1221849) is often added to suppress the formation of secondary amines. researchgate.net
LiAlH₄ THF; then H₂O workup 2-(Aminomethyl)-4-(2-hydroxyethoxy)aniline Both nitrile and ester are reduced.
BH₃-THF Refluxing THF Methyl (2-amino-4-(aminomethyl)phenoxy)acetate Borane may offer selectivity for nitrile reduction over the ester. researchgate.net

Cycloaddition Reactions (e.g., Tetrazole Formation)

The cyano group (nitrile) on the aromatic ring of this compound is a key functional handle for participating in cycloaddition reactions, most notably in the formation of tetrazoles. This transformation is a well-established method for converting a nitrile into a 5-substituted 1H-tetrazole, which is a common bioisostere for a carboxylic acid group in medicinal chemistry, valued for its increased lipophilicity and metabolic stability.

The most prevalent method for this conversion is the [3+2] cycloaddition reaction between the nitrile and an azide (B81097), typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃). youtube.com The reaction is often catalyzed by a Lewis acid or a proton source. The electron-withdrawing nature of the cyano group facilitates this reaction by lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack by the azide's Highest Occupied Molecular Orbital (HOMO).

The general mechanism involves the 1,3-dipolar cycloaddition of the azide ion to the carbon-nitrogen triple bond of the nitrile. numberanalytics.com The reaction conditions can be tailored to favor the formation of the tetrazole ring. For instance, the use of nonaqueous conditions and the presence of strong acids or Lewis acids can promote the desired pathway. youtube.com

Table 1: Representative Conditions for Tetrazole Formation from Nitriles

Reagent Catalyst/Additive Solvent Temperature Notes
Sodium Azide (NaN₃) Ammonium (B1175870) Chloride (NH₄Cl) Dimethylformamide (DMF) 80-120 °C A common and cost-effective method.
Sodium Azide (NaN₃) Zinc Bromide (ZnBr₂) Water/Isopropanol Reflux Lewis acid catalysis can increase reaction rates.
Trimethylsilyl Azide (TMSN₃) Dibutyltin Oxide (DBTO) Toluene Reflux Often provides cleaner reactions and milder conditions.
Hydrazoic Acid (HN₃) in situ generation Various Various Use requires caution due to the explosive nature of HN₃. youtube.com

Ester Hydrolysis and Transesterification

The methyl ester group of this compound is susceptible to hydrolysis, a fundamental reaction that converts the ester into its corresponding carboxylic acid, (2-amino-4-cyanophenoxy)acetic acid. This reaction can be catalyzed by either acid or base.

Base-catalyzed hydrolysis (saponification): This is typically achieved using an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction is generally irreversible as the carboxylate salt formed is deprotonated under basic conditions.

Acid-catalyzed hydrolysis: This is a reversible process requiring a strong acid catalyst, such as sulfuric acid or hydrochloric acid, in the presence of water. The equilibrium can be driven towards the product carboxylic acid by using a large excess of water.

The rate of hydrolysis can be influenced by the presence of neighboring groups. mdpi.com For instance, the amino group on the phenyl ring can affect the electronic properties of the molecule and potentially participate in intramolecular catalysis or stabilization of intermediates. The hydrolysis of α-amino acid esters, a related class of compounds, is known to be significantly faster in the presence of certain metal ions. libretexts.org

Transesterification is another key reaction of the ester group, involving the exchange of the methoxy (B1213986) group (-OCH₃) with another alcohol (R'-OH) to form a new ester. This reaction is typically catalyzed by an acid or a base. For example, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield Ethyl (2-amino-4-cyanophenoxy)acetate. This process is crucial for creating a library of ester derivatives with varying alkyl groups, which can modulate the compound's solubility, cell permeability, and pharmacokinetic properties.

Table 2: Conditions for Ester Group Transformations

Reaction Reagents Catalyst Typical Product
Hydrolysis (Basic) Water, Sodium Hydroxide - (2-amino-4-cyanophenoxy)acetic acid sodium salt
Hydrolysis (Acidic) Water Sulfuric Acid (2-amino-4-cyanophenoxy)acetic acid
Transesterification Ethanol (R'-OH) Acid or Base Ethyl (2-amino-4-cyanophenoxy)acetate

Phenoxy Ether Cleavage and Modifications

The phenoxy ether linkage (Ar-O-R) in this compound is generally stable but can be cleaved under harsh conditions using strong reagents. libretexts.org This cleavage breaks the C-O bond, yielding a phenol and an alkyl derivative.

The most common methods for cleaving aryl alkyl ethers involve strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). numberanalytics.com The reaction proceeds via protonation of the ether oxygen, making it a good leaving group. A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the alkyl carbon to displace the phenol. Cleavage of this compound with HBr would thus be expected to yield 2-amino-4-cyanophenol and methyl bromide. Diaryl ethers are typically resistant to this type of cleavage. libretexts.org

A powerful and widely used reagent for ether cleavage is the Lewis acid boron tribromide (BBr₃). pearson.comsci-hub.se It is particularly effective for cleaving aryl methyl ethers. nih.govresearchgate.net The reaction mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of a bromide ion. pearson.com This method is often preferred due to its high efficiency and tolerance for various other functional groups, although it is a strong reagent that requires careful handling. sci-hub.seresearchgate.net Recent studies suggest a complex mechanism that can involve multiple equivalents of the ether per equivalent of BBr₃. nih.govufp.pt

Synthesis and Evaluation of Analogues and Derivatives with Modified Aryloxyacetate Scaffolds

The aryloxyacetate scaffold of this compound provides a versatile platform for the synthesis and evaluation of new analogues. By systematically modifying different parts of the molecule, researchers can explore how structural changes affect its biological activity, a process central to drug discovery and development.

Structural modifications can be targeted at several key positions within the molecule to generate a diverse chemical library. These strategies are fundamental to understanding the molecule's interaction with biological targets.

Modification of the Aryl Ring Substituents: The amino (-NH₂) and cyano (-CN) groups can be altered. The amino group can be acylated, alkylated, or converted to other functional groups like amides or sulfonamides. The cyano group can be hydrolyzed to a carboxylic acid or, as mentioned, converted to a tetrazole. Furthermore, additional substituents could be introduced onto the phenyl ring to probe steric and electronic effects.

Alteration of the Acetate (B1210297) Side Chain: The length and branching of the acetate chain can be varied. For example, replacing the acetate group with propionate (B1217596) or butyrate (B1204436) moieties could alter the molecule's conformational flexibility and lipophilicity.

Replacement of the Ester Group: The methyl ester can be converted to a wide range of other esters (ethyl, propyl, etc.) via transesterification, or hydrolyzed to the carboxylic acid, which can then be converted to amides or other acid derivatives.

Modification of the Ether Linkage: The ether oxygen can be replaced with a sulfur atom (thioether) or a methylene (B1212753) group (-CH₂-) to create carbon-linked analogues, which can provide insights into the importance of the ether oxygen for biological activity.

Table 3: Examples of Structural Modification Strategies for Aryloxyacetate Scaffolds

Modification Site Strategy Potential New Functional Group Rationale
Aromatic Ring Group Conversion -CN → 1H-Tetrazol-5-yl Bioisosteric replacement for carboxylic acid.
Aromatic Ring Group Conversion -NH₂ → -NHCOR (Amide) Modulate hydrogen bonding capacity and polarity.
Acetate Side Chain Chain Homologation -OCH₂COOCH₃ → -O(CH₂)nCOOCH₃ Alter spacing and flexibility.
Ester Moiety Hydrolysis & Amidation -COOCH₃ → -CONHR Introduce new hydrogen bonding interactions.
Ether Linkage Isosteric Replacement -O- → -S- Evaluate the role of the ether oxygen.

Structure-Activity Relationship (SAR) Studies of Analogues

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of analogues with their biological activity. By testing the derivatives synthesized through the strategies above, a model of the pharmacophore—the essential features required for activity—can be developed.

For aryloxyacetic acid derivatives and related structures, several key SAR principles have been established in various contexts:

Aromatic Substitution: The nature and position of substituents on the phenyl ring can dramatically influence activity. Electron-withdrawing or electron-donating groups can alter the pKa of the molecule and its ability to participate in electronic interactions like π-stacking. Studies on aryloxyacetylthioureas have shown that substitution on the benzene (B151609) ring is crucial for activity, with electron-withdrawing groups at specific positions being particularly important. nih.gov

Acid/Ester Moiety: The acidic head (or its ester precursor) is often a critical interaction point. Conversion of the ester to a carboxylic acid, tetrazole, or hydroxamic acid can significantly impact binding to target proteins. For instance, aryloxyalkanoic acid hydroxyamides are potent inhibitors of histone deacetylase, indicating the importance of this specific functional group for that target class. nih.gov

Linker and Side Chain: The length and flexibility of the linker between the aromatic ring and the acidic/ester group are often finely tuned for optimal activity. Changes in the aryloxyalkanoic acid chain can affect how the molecule fits into a binding pocket.

By systematically synthesizing and testing analogues of this compound, researchers can build a detailed SAR profile to optimize its properties for a specific biological application.

Computational and Theoretical Studies on this compound: A Review of Available Research

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no specific published computational or theoretical studies available for the compound This compound .

Therefore, it is not possible to provide the detailed, scientifically accurate content requested for the specific sections and subsections of the article's outline. The strict adherence to focusing solely on "this compound" and the exclusion of information outside the explicit scope of this specific molecule means that no data can be presented for the following topics:

Computational Chemistry and Theoretical Studies on Methyl 2 Amino 4 Cyanophenoxy Acetate

Theoretical Studies of Reaction Mechanisms and Kinetics (e.g., Aminolysis of Acetates)

While computational studies exist for structurally related compounds—such as those with different substituent positions or lacking the amino group—the user's directive to focus exclusively on Methyl (2-amino-4-cyanophenoxy)acetate prevents the inclusion of such data. Generating content based on these related molecules would be speculative and would not represent the specific properties of the target compound.

Future computational research may address this specific molecule, at which point an article based on the requested outline could be generated.

Exploration of Potential Biological and Pharmacological Activities in Vitro Studies and Mechanistic Insights

In vitro Enzyme Inhibition Profiling

There is currently no available data from in vitro enzyme inhibition assays for Methyl (2-amino-4-cyanophenoxy)acetate.

Target Enzyme Identification and Assays (e.g., Kinases)

No studies have been published that identify specific enzyme targets for this compound. Consequently, there are no reports of this compound being screened against enzyme panels, such as kinases, or being subjected to specific enzyme assays.

Inhibition Kinetics and Potency

In the absence of target enzyme identification, no information on the inhibition kinetics (e.g., IC₅₀, Kᵢ values) or the potency of this compound as an enzyme inhibitor is available in the scientific literature.

In vitro Receptor Binding and Modulation Studies (e.g., GPR88 Agonism)

There is no evidence in the public domain of in vitro receptor binding or functional modulation studies having been conducted with this compound.

Receptor Agonism/Antagonism Assays

No data has been reported from receptor agonism or antagonism assays for this compound, including for targets such as GPR88.

Ligand-Receptor Interaction Modeling (Molecular Docking)

No molecular docking or computational modeling studies have been published that explore the potential binding of this compound to any specific biological receptor.

Cellular Pathway Modulation Studies (In vitro, Mechanistic Focus)

There are no published in vitro studies investigating the effects of this compound on cellular pathways or elucidating its potential mechanisms of action at a cellular level.

Investigation of Intracellular Signaling Pathways (e.g., Apoptosis)

There is currently no publicly available scientific literature that investigates the effects of this compound on intracellular signaling pathways, including but not limited to apoptosis. In vitro studies to determine its influence on key apoptotic markers such as caspases, Bcl-2 family proteins, or p53 have not been reported. Therefore, no mechanistic insights into its potential pro-apoptotic or anti-apoptotic activities can be provided.

Effects on Cell Proliferation (Mechanistic, non-clinical)

No non-clinical, in vitro studies detailing the mechanistic effects of this compound on cell proliferation have been published. Research assessing its impact on the cell cycle, or its potential cytostatic or cytotoxic effects on any cell line, is not present in the available scientific record.

Antimicrobial Activity Investigations (In vitro)

Comprehensive searches of scientific databases have yielded no studies on the in vitro antimicrobial activity of this compound.

Antibacterial Spectrum and Minimum Inhibitory Concentrations

There are no published data regarding the antibacterial spectrum of this compound. Consequently, no Minimum Inhibitory Concentration (MIC) values against any bacterial strains have been determined.

Table 1: Antibacterial Spectrum and Minimum Inhibitory Concentrations (MIC) of this compound

Bacterial Strain MIC (µg/mL)

Mechanism of Action Elucidation at the Molecular Level (In vitro)

No in vitro studies have been conducted to elucidate the molecular mechanism of action for this compound.

Protein Target Identification and Validation

There are no reports of protein target identification or validation studies for this compound. The molecular targets with which this compound might interact to exert any biological effect remain unknown.

Binding Site Analysis and Interaction Mapping

Extensive literature searches did not yield specific studies on the binding site analysis or interaction mapping of this compound. While research exists on the biological activities and molecular interactions of compounds with similar structural motifs, such as cyanophenyl and aminophenoxy derivatives, direct experimental or computational data detailing the specific binding partners and interaction modes for this compound are not available in the reviewed scientific literature.

For instance, studies on various cyanophenyl derivatives have identified their potential as enzyme inhibitors, with molecular modeling suggesting interactions with key residues in enzyme active sites. nih.gov Similarly, research into aminophenoxy-containing molecules has revealed diverse pharmacological activities. However, this information is not directly transferable to predict the precise binding characteristics of this compound.

Molecular docking and other computational methods are frequently employed to predict the binding of small molecules to protein targets. These studies can identify potential binding pockets and elucidate the types of interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.commdpi.com For example, the analysis of other ligands has shown how specific amino acid residues within a receptor are crucial for binding. mdpi.com

Without dedicated in vitro binding assays (e.g., surface plasmon resonance, isothermal titration calorimetry) or computational modeling specific to this compound, any discussion of its binding site and interaction map would be purely speculative. The unique combination of the amino, cyano, and methyl acetate (B1210297) groups on the phenoxy ring will dictate its specific interactions with biological targets. Future research, including molecular docking simulations and experimental validation, is required to elucidate the binding site and map the interactions of this particular compound.

Advanced Analytical Methodologies for Research and Development

Chromatographic Purity and Quantification (HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of Methyl (2-amino-4-cyanophenoxy)acetate and quantifying it in the presence of impurities, starting materials, and by-products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary methods utilized for this purpose.

High-Performance Liquid Chromatography (HPLC):

HPLC is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column, which is suitable for separating moderately polar compounds. The mobile phase composition, flow rate, and detector wavelength are optimized to achieve the best separation and sensitivity. For quantification, a reference standard of known purity is used to create a calibration curve.

A hypothetical HPLC method for the analysis of this compound might be developed as follows:

ParameterCondition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (with 0.1% formic acid) gradient
Gradient 30% Acetonitrile to 90% over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Expected Retention Time ~ 8.5 min

This table is illustrative and represents a typical starting point for method development.

This method would be validated for specificity, linearity, accuracy, precision, and robustness to ensure reliable and reproducible results for routine quality control. The purity of a related compound, 2-((4-Cyanophenyl)amino)acetic acid, has been determined to be ≥98.0% by HPLC, indicating the utility of this technique for similar structures. avantorsciences.com

Gas Chromatography-Mass Spectrometry (GC-MS):

For the analysis of volatile impurities or if the compound itself can be made volatile through derivatization, GC-MS is a powerful tool. Due to the polar amino and ester groups, direct GC analysis of this compound may be challenging. Derivatization, for instance by silylation or acylation, is a common strategy to increase volatility and improve chromatographic peak shape. nih.gov The mass spectrometer provides structural information on the separated components, aiding in the identification of unknown impurities.

A potential GC-MS method after derivatization could be established with the following parameters:

ParameterCondition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (2 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Ionization Electron Ionization (EI) at 70 eV
Mass Range 50-500 amu

This table is illustrative and represents a typical starting point for method development.

Thermal Analysis (e.g., TGA, DSC) for Stability and Phase Behavior

Thermal analysis techniques are critical for understanding the solid-state properties of this compound, including its thermal stability, melting point, and polymorphic forms.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the thermal stability and decomposition profile of the compound. For this compound, a TGA scan would reveal the temperature at which significant mass loss occurs, indicating thermal decomposition. This is crucial for determining appropriate drying and storage conditions.

Hypothetical TGA Data: A TGA thermogram would be expected to show thermal stability up to a certain temperature, followed by a sharp decrease in mass, indicating decomposition. For a compound of this nature, decomposition might be expected to start at temperatures above 200 °C.

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the melting point, heat of fusion, and to detect polymorphic transitions. A sharp endothermic peak in the DSC thermogram corresponds to the melting of the crystalline solid. The presence of multiple melting peaks could indicate the presence of impurities or polymorphism.

Thermal EventExpected Temperature Range (°C)
Melting Point (Tonset) 145 - 155 °C
Decomposition (Tonset) > 220 °C

This table is illustrative and based on typical values for similar aromatic compounds.

Spectroscopic Techniques for In Situ Reaction Monitoring

The synthesis of this compound can be monitored in real-time using in situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy. This allows for the tracking of reactant consumption and product formation without the need for frequent sampling and offline analysis.

In Situ Fourier Transform Infrared (FTIR) Spectroscopy:

By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, the progress of the synthesis can be continuously monitored. youtube.comnih.gov Specific vibrational bands corresponding to the functional groups of the reactants and the product can be tracked over time. For instance, the disappearance of the characteristic peak of a starting material and the appearance of a new peak corresponding to a functional group in this compound would be monitored.

Key Vibrational Frequencies for Monitoring:

Functional GroupWavenumber (cm-1)Change During Reaction
Nitrile (C≡N) ~2230Remains constant (present in reactant and product)
Ester Carbonyl (C=O) ~1750Appears and increases
Amine (N-H) stretch ~3300-3500Remains constant (present in reactant and product)
Phenolic (O-H) of starting material ~3200-3600Disappears

This table is illustrative and provides expected regions for key functional groups.

This real-time data enables precise determination of reaction endpoints, optimization of reaction parameters, and a deeper understanding of the reaction kinetics, contributing to a more efficient and controlled manufacturing process. frontiersin.org

Sustainable Chemistry and Environmental Considerations in Research

Green Chemistry Approaches for Synthesis (e.g., One-Pot Reactions)

The synthesis of Methyl (2-amino-4-cyanophenoxy)acetate can be envisioned through a multi-step process that can be optimized using green chemistry principles. A probable synthetic route involves the Williamson ether synthesis to form the phenoxyacetate (B1228835) core, followed by manipulations of the aromatic functional groups.

A greener approach to synthesizing this molecule would involve the concept of a one-pot reaction or a telescopic synthesis. This strategy avoids the isolation and purification of intermediate compounds, thereby saving time, reducing solvent usage, and minimizing waste generation. youtube.com For instance, the etherification of a suitably substituted phenol (B47542) with a haloacetate ester could potentially be combined with subsequent reaction steps in a single reaction vessel.

The traditional Williamson ether synthesis often utilizes polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). numberanalytics.com These solvents, while effective, are under scrutiny due to their environmental and health profiles. A key green chemistry objective would be to replace these with more sustainable alternatives.

Another avenue for greening the synthesis is the use of catalysis. For example, palladium-catalyzed cross-coupling reactions or the use of zeolite catalysts could offer more efficient and selective routes, potentially under milder reaction conditions and with lower waste generation compared to stoichiometric reagents. researchgate.netinventivapharma.com

Table 1: Potential Green Chemistry Improvements for Synthesis

Conventional Method ComponentGreen Chemistry AlternativeBenefit
Multi-step synthesis with isolationOne-pot or telescopic synthesisReduced solvent use, time, and waste. youtube.com
Polar aprotic solvents (DMF, DMSO)Greener solvents (e.g., certain alcohols, esters, or ionic liquids)Reduced environmental and health impact.
Stoichiometric reagentsCatalytic systems (e.g., Palladium, Zeolites)Higher efficiency, selectivity, and lower waste. researchgate.netinventivapharma.com

Biodegradation Studies (Chemical Stability, not Ecotoxicity)

Chemical Stability: Phenoxyacetic acid itself is a stable compound. chemicalbook.comsigmaaldrich.com The ether linkage in aromatic ethers is generally more resistant to hydrolysis than in aliphatic ethers due to the electron-withdrawing nature of the aromatic ring. wikipedia.org The ester group, however, could be susceptible to hydrolysis, especially under basic or acidic conditions, to yield the corresponding carboxylic acid and methanol (B129727). The product is noted to be chemically stable under standard ambient conditions. sigmaaldrich.com

Biodegradation Potential: The presence of the nitrile (-C≡N) and amino (-NH2) groups on the aromatic ring will significantly influence its biodegradability.

Aromatic Nitriles: Some microorganisms are capable of degrading aromatic nitriles. For example, a strain of Fusarium solani has been shown to utilize benzonitrile (B105546) as a sole source of carbon and nitrogen, converting it to benzoic acid and ammonia (B1221849) via a nitrilase enzyme. numberanalytics.com This suggests that the nitrile group in this compound could potentially be a site for microbial degradation.

Phenoxy Herbicides: The environmental fate of phenoxy herbicides, which share the phenoxyacetic acid structure, has been studied. Their persistence in soil can vary, with microbial degradation being a key factor in their breakdown. wikipedia.org

Aminophenols: The amino group can also influence biodegradation pathways.

Given these points, this compound is likely to exhibit moderate persistence in the environment. While the ether and aromatic structures confer a degree of stability, the nitrile and ester functionalities present potential sites for enzymatic degradation by soil and water microorganisms.

Table 2: Inferred Biodegradation Characteristics

Functional GroupLikely Biodegradation PathwayReference
EsterHydrolysis to carboxylic acid and alcoholGeneral chemical principles
NitrileEnzymatic conversion to carboxylic acid and ammonia numberanalytics.com
Phenoxyacetic acid coreMicrobial degradation, similar to phenoxy herbicides wikipedia.org

Waste Minimization and Solvent Selection in Research Processes

The minimization of waste and the careful selection of solvents are critical components of sustainable research practices for any chemical, including this compound.

Waste Minimization: A primary strategy for waste minimization is the improvement of reaction efficiency. Higher yields and selectivity in the synthetic steps directly translate to less unreacted starting material and fewer byproducts in the waste stream. The adoption of one-pot syntheses, as mentioned earlier, is a powerful tool for waste reduction. youtube.com

Another key aspect is the recovery and recycling of materials. Solvents used in the reaction and purification steps should be recovered and recycled whenever feasible. Similarly, any catalysts used in the synthesis should ideally be recoverable and reusable.

Solvent Selection: Solvents typically constitute the largest proportion of waste generated in chemical synthesis. wiley-vch.de Therefore, the selection of environmentally benign solvents is crucial. In the context of synthesizing this compound, which likely involves Williamson ether synthesis and esterification reactions, the following considerations for solvent selection apply:

Avoidance of Hazardous Solvents: Solvents such as chlorinated hydrocarbons, benzene (B151609), and certain polar aprotic solvents like DMF and NMP should be avoided where possible due to their toxicity and environmental persistence.

Preference for Greener Alternatives: Greener solvents include water, supercritical CO2, and certain alcohols and esters. wiley-vch.de For reactions requiring aprotic conditions, alternatives to traditional polar aprotic solvents are being actively researched. In the synthesis of aromatic ethers, solvents like pyridine (B92270) or DMF are common, but greener alternatives should be sought. numberanalytics.com For the esterification of amino acids, methanol is often used and can be a relatively green choice if recycled. nih.gov

Solvent Selection Guides: Many pharmaceutical companies have developed solvent selection guides that rank solvents based on safety, health, and environmental criteria. These guides can be a valuable resource in selecting appropriate solvents for the synthesis of this compound.

Table 3: General Solvent Selection Considerations

Solvent ClassExamplesGeneral Recommendation
PreferredWater, Ethanol (B145695), Isopropanol, Ethyl acetate (B1210297)Use whenever chemically feasible. wiley-vch.de
UsableToluene, Cyclohexane, Acetonitrile (B52724)Use with caution and with appropriate containment and recycling.
Undesirable/BannedBenzene, Carbon tetrachloride, Dichloromethane, DMF, NMPAvoid due to high toxicity and/or environmental impact.

By integrating these principles of green chemistry and environmental consideration into the research and development of this compound, its environmental impact can be significantly mitigated.

Future Research Directions and Applications in Chemical Science

Design of Next-Generation Analogues with Enhanced Specificity and Potency

The development of analogues of a lead compound is a cornerstone of medicinal chemistry, aiming to improve its efficacy and reduce off-target effects. For methyl (2-amino-4-cyanophenoxy)acetate, this process would involve systematic structural modifications to enhance its interaction with biological targets.

One potential strategy involves the modification of the phenoxyacetic acid portion of the molecule. This could include the introduction of various substituents on the phenyl ring to modulate the electronic and steric properties of the molecule. Such changes can influence the compound's binding affinity and selectivity for its target protein. For instance, the strategic placement of electron-withdrawing or electron-donating groups could alter the pKa of the carboxylic acid, potentially leading to stronger interactions with the active site of an enzyme or receptor.

Another avenue for analogue design is the modification of the amino and cyano groups. The amine could be acylated or alkylated to introduce new functional groups that could form additional hydrogen bonds or hydrophobic interactions with a target. The nitrile group, a versatile functional group in medicinal chemistry, could be hydrolyzed to an amide or a carboxylic acid, or it could be reduced to an amine, each creating a new class of compounds with potentially different biological activities.

The principles of isosteric and bioisosteric replacement would be central to this analogue design. For example, the nitrile group could be replaced with other electron-withdrawing groups like a nitro or a sulfonyl group to probe the electronic requirements of the binding pocket. The synthesis of a focused library of such analogues would allow for a systematic exploration of the structure-activity relationship (SAR), providing valuable insights for the design of more potent and specific molecules. This approach has been successfully employed in the development of other classes of therapeutic agents, such as the optimization of 4-aminoquinoline (B48711) antimalarials. nih.gov

Exploration of Novel Therapeutic or Agro-chemical Targets (Mechanistic Focus)

A key area of future research will be the identification and validation of the biological targets of this compound and its analogues. This mechanistic focus is crucial for understanding the compound's mode of action and for identifying potential therapeutic or agrochemical applications.

One approach to target identification is through chemoproteomics, which uses chemical probes to identify the protein binding partners of a small molecule in a complex biological sample. An analogue of this compound could be synthesized with a "tag" that allows for its capture and the subsequent identification of its interacting proteins by mass spectrometry.

Based on its structural motifs, several classes of enzymes could be investigated as potential targets. The aryloxyacetate scaffold is present in some herbicides that target auxin pathways in plants. Therefore, investigating the effect of this compound on plant hormone signaling could reveal potential applications in agriculture.

In the context of therapeutic targets, the aminonitrile functionality is a key feature in some classes of cysteine protease inhibitors. Investigating the inhibitory activity of this compound against various cysteine proteases, which are implicated in a range of diseases including cancer and infectious diseases, could uncover novel therapeutic opportunities. The nitrile group can act as a "warhead," forming a covalent bond with the active site cysteine of these enzymes.

Integration with Advanced Materials Science and Sensor Development

The unique chemical properties of this compound also suggest potential applications in materials science and sensor technology. The presence of multiple functional groups, including an aromatic ring, an amine, a nitrile, and an ester, provides several handles for polymerization or for grafting onto the surface of materials.

For instance, the amino group could be used to initiate the ring-opening polymerization of cyclic esters or to react with isocyanates to form polyureas. The resulting polymers could exhibit interesting properties, such as thermal stability or specific recognition capabilities, depending on the polymer backbone and the pendant this compound units.

In the realm of sensor development, the nitrile group is of particular interest. The vibrational frequency of the nitrile stretch in the infrared spectrum is sensitive to its local environment. This property could be exploited to develop sensors where the binding of an analyte to a receptor functionalized with this compound leads to a detectable shift in the nitrile's IR absorption frequency.

Q & A

Q. What are the optimal conditions for synthesizing methyl (2-amino-4-cyanophenoxy)acetate, and how do reaction variables influence yield?

Methodological Answer: The synthesis of this compound can be optimized using esterification or nucleophilic substitution. A typical approach involves:

  • Step 1 : Reacting 2-amino-4-cyanophenol with methyl chloroacetate in a polar aprotic solvent (e.g., DMF or acetonitrile) under basic conditions (e.g., K₂CO₃) to facilitate the nucleophilic substitution .
  • Step 2 : Monitoring reaction progress via TLC or HPLC.
  • Step 3 : Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. Key Variables :

  • Catalyst concentration : Excess base improves phenoxide ion formation but may lead to side reactions (e.g., hydrolysis of nitrile groups) .
  • Reaction time : Extended reflux (4–6 hours) enhances conversion but risks thermal degradation.
  • Solvent choice : DMF increases reaction rate but complicates purification; acetonitrile balances reactivity and ease of isolation .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer: Contradictions in spectral data (e.g., overlapping signals in ¹H NMR) require advanced analytical strategies:

  • ¹H NMR : Use deuterated DMSO to resolve aromatic proton splitting. The amino group (–NH₂) may appear as a broad singlet (~δ 5.5 ppm), while the cyanophenyl group shows distinct coupling patterns (J = 8–9 Hz for ortho protons) .
  • ¹³C NMR : Differentiate ester carbonyl (δ 168–170 ppm) from nitrile (δ 115–120 ppm) and aromatic carbons .
  • 2D NMR (HSQC, HMBC) : Resolve ambiguities in coupling networks, e.g., correlating the methoxy group (δ 3.7 ppm) to the ester carbonyl .
  • IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and nitrile (C≡N stretch ~2230 cm⁻¹) functional groups .

Example Challenge : Overlapping signals for C4 and C6 carbons (δ 171.4–173.0 ppm) in ¹³C NMR can be resolved using DEPT-135 to identify CH vs. quaternary carbons .

Advanced Research Questions

Q. How can contradictory kinetic data in esterification reactions involving this compound be reconciled?

Methodological Answer: Discrepancies in reaction rates or activation energies often arise from competing pathways or solvent effects. To address this:

  • Kinetic Isotope Effect (KIE) Studies : Compare rates using deuterated solvents (e.g., DMF-d₇) to identify proton-transfer steps .
  • Computational Modeling : Apply density functional theory (DFT) to map energy profiles for esterification vs. hydrolysis pathways .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation (e.g., acyloxyborane intermediates in acidic conditions) .

Case Study : In methyl acetate synthesis, conflicting rate constants for hydrogen abstraction (Table 29 in ) were resolved by identifying solvent-dependent radical stabilization effects. Similar approaches apply to cyanophenoxy derivatives.

Q. What experimental designs are recommended to study the hydrolytic stability of this compound under physiological conditions?

Methodological Answer: Hydrolytic degradation studies are critical for drug delivery or environmental persistence:

  • Buffer Systems : Test stability in pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C .
  • Analytical Workflow :
    • Sampling : Withdraw aliquots at intervals (0, 1, 3, 6, 24 hours).
    • Quantification : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to track parent compound decay and hydrolysis products (e.g., 2-amino-4-cyanophenol) .
  • Degradation Kinetics : Fit data to first-order or pseudo-first-order models; calculate half-life (t₁/₂) and activation energy (Arrhenius plot) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer: SAR studies require systematic variation of substituents and evaluation of biological activity:

  • Scaffold Modification : Synthesize analogs with:
    • Amino group : Replace –NH₂ with –NHR (R = alkyl, acyl) to modulate solubility .
    • Cyanophenyl : Substitute –CN with –NO₂ or –CF₃ to alter electronic effects .
  • Biological Assays :
    • Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays .
    • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lysates .
  • Computational Tools : Perform molecular docking (AutoDock Vina) to predict binding affinities and guide synthetic priorities .

Example Finding : Derivatives with electron-withdrawing groups (–CF₃) showed 10-fold higher inhibitory activity against kinase X compared to –CN analogs .

Q. What strategies mitigate challenges in scaling up this compound synthesis?

Methodological Answer: Scale-up issues (e.g., exothermic reactions, purification bottlenecks) require process optimization:

  • Reactor Design : Use jacketed reactors with precise temperature control to manage exotherms .
  • Workflow Adjustments :
    • Continuous Flow Chemistry : Minimize side reactions and improve mixing efficiency .
    • In Situ Product Removal (ISPR) : Integrate reactive distillation (as in methyl acetate production) to isolate the ester continuously .
  • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Case Study : Reactive distillation reduced purification time by 70% in methyl acetate production (Figure 2.2 in ), a transferable strategy for cyanophenoxy derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.